2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid
Description
IUPAC Nomenclature and Systematic Identification
2-{(tert-Butoxy)carbonylamino}acetic acid is a glycine derivative featuring dual functionalization at the nitrogen atom. Its systematic IUPAC name, derived from priority rules, is N-{[(2-methyl-2-propanyl)oxy]carbonyl}-N-(2,2,2-trifluoroethyl)glycine . This designation reflects the tert-butoxycarbonyl (Boc) protecting group and the trifluoroethyl substituent attached to the central amino group. The compound is also recognized by its CAS registry number 1306604-74-9 and MDL number MFCD18838889 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄F₃NO₄ | |
| Molecular Weight | 257.208 g/mol | |
| SMILES | CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F |
|
| CAS Number | 1306604-74-9 |
The tert-butoxycarbonyl group serves as a temporary protecting group for the α-amino function during peptide synthesis, while the trifluoroethyl substituent introduces steric and electronic effects critical for modulating physicochemical properties.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic data for this specific compound remain limited in publicly accessible literature. However, insights into its structural behavior can be inferred from analogous fluorinated glycine derivatives. For example, trifluoroethylglycine (TfeGly) and difluoroethylglycine (DfeGly) derivatives exhibit distinct conformational preferences due to fluorine’s electronegativity and steric demands.
In related studies, α-hydrazino acids with fluorinated side chains demonstrate extended conformations stabilized by intramolecular hydrogen bonding between the hydrazide NH and adjacent carbonyl groups. While direct crystallographic data for 2-{(tert-butoxy)carbonylamino}acetic acid is unavailable, computational modeling suggests that the tert-butoxycarbonyl group adopts a trans conformation relative to the trifluoroethyl substituent, minimizing steric clashes.
Electronic Structure Analysis via Computational Chemistry Methods
Density Functional Theory (DFT) studies on fluorinated amino acids reveal critical electronic interactions. For example, the trifluoroethyl group’s electron-withdrawing effect reduces the rotational barrier around the C–N bond, altering amide isomerization kinetics compared to non-fluorinated analogs. In 2-{(tert-butoxy)carbonylamino}acetic acid, the Boc group’s carbonyl oxygen participates in weak intramolecular hydrogen bonding with the trifluoroethyl NH group, stabilizing specific rotamers.
These findings align with experimental observations of fluorinated peptides, where trifluoroethyl substitutions enhance protease resistance by altering hydrogen-bonding networks.
Stereochemical Considerations in Protected Amino Acid Derivatives
The compound’s stereochemistry is defined by the glycine backbone’s central carbon, which bears four distinct substituents: the tert-butoxycarbonyl group, trifluoroethyl group, acetic acid moiety, and hydrogen atom. This configuration creates a tetrahedral chiral center , though glycine itself is achiral due to its two identical hydrogen atoms. However, in this derivative, the asymmetry introduced by the trifluoroethyl and Boc groups renders the molecule chiral.
The Boc protecting group’s steric bulk plays a critical role in directing regioselectivity during peptide coupling reactions. For instance, in solid-phase peptide synthesis, the tert-butoxycarbonyl group ensures that activation occurs preferentially at the carboxyl terminus while protecting the amino group.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKNZPNGIHRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-74-9 | |
| Record name | 2-((tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the selective N-protection of an amino acid derivative followed by the introduction or retention of the trifluoroethyl substituent on the nitrogen atom. The Boc group is introduced to protect the amino functionality during subsequent synthetic steps.
Boc Protection of Amino Acids
The tert-butoxycarbonyl (Boc) protecting group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically performed in an organic solvent like dichloromethane or dioxane under mild conditions to prevent side reactions.
Incorporation of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl substituent can be introduced by alkylation of the amino group with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) or via reductive amination using trifluoroacetaldehyde derivatives. The reaction conditions require careful control to avoid over-alkylation or side reactions.
Specific Reported Method (Based on Analogous Boc-Protected Amino Acids)
While direct literature on the exact preparation of 2-{(tert-butoxy)carbonylamino}acetic acid is limited, analogous compounds have been synthesized using the following approach:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting amino acid (glycine or derivative), Boc2O, base (triethylamine), solvent (CH2Cl2), 0–25°C | Boc protection of amino group |
| 2 | 2,2,2-trifluoroethyl bromide or trifluoroacetaldehyde, base (NaH or K2CO3), solvent (DMF or THF), room temperature to reflux | Alkylation or reductive amination to introduce trifluoroethyl group |
| 3 | Acidic workup (e.g., dilute HCl) | Removal of impurities and isolation of product |
This sequence ensures selective protection and substitution, yielding the target compound with high purity.
Reaction Optimization and Yields
Optimization studies on similar Boc-protected amino acid derivatives indicate:
- Solvent choice: Dichloromethane and DMF are preferred for Boc protection and alkylation steps, respectively, due to solubility and reaction efficiency.
- Temperature: Lower temperatures (0–5°C) during Boc protection minimize side reactions; alkylation may require mild heating (40–60°C).
- Base selection: Triethylamine is effective for Boc protection; stronger bases like sodium hydride facilitate alkylation.
- Reaction time: Boc protection typically completes within 1–3 hours; alkylation varies from 4–24 hours depending on conditions.
Typical yields for Boc-protected amino acid derivatives with alkylated amino groups range from 70% to 90% after purification by crystallization or chromatography.
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm Boc protection and trifluoroethyl substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (FTIR): Detects characteristic carbamate (Boc) and carboxylic acid groups.
- Melting Point: Used to assess purity and identity.
For example, analogous Boc-protected amino acid derivatives show characteristic 1H NMR signals for the tert-butyl group (~1.4 ppm, singlet), methylene protons adjacent to nitrogen, and trifluoromethyl groups (19F NMR).
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, CH2Cl2, 0–25°C, 1–3 h | Mild conditions prevent side reactions |
| Trifluoroethylation | 2,2,2-Trifluoroethyl bromide, NaH or K2CO3, DMF, 40–60°C, 4–24 h | Alkylation or reductive amination |
| Workup | Acidic aqueous quench (e.g., dilute HCl) | Removes impurities |
| Purification | Crystallization or silica gel chromatography | Achieves high purity |
| Yield Range | 70–90% | Dependent on optimization |
Research Findings and Notes
- The Boc group effectively protects the amino functionality during trifluoroethyl introduction, preventing polymerization or side reactions.
- The trifluoroethyl moiety enhances compound stability and modulates solubility, which is important for downstream applications in medicinal chemistry.
- Careful control of reaction parameters is essential to avoid over-alkylation or decomposition.
- While direct patents or publications on this exact compound's synthesis are scarce, methods for closely related Boc-protected amino acids provide a reliable blueprint.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amino functionality. Removal is achieved under acidic conditions, enabling downstream functionalization:
-
Hydrochloric Acid (HCl):
Anhydrous HCl gas in dioxane or methanol removes the Boc group while simultaneously forming the hydrochloride salt of the deprotected amine ( ).
Conditions: 4M HCl in dioxane, 60°C for 2 hours ( ).
Coupling Reactions
The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis:
-
Industrial Protocols:
Flow microreactor systems optimize coupling efficiency and scalability, reducing reaction times to <30 minutes ( ).
Salt Formation
The free amine reacts with acids to form stable salts, enhancing solubility and crystallinity:
-
Common Salts:
Acid Product Application HCl Hydrochloride salt Pharmaceutical intermediates CF₃CO₂H Trifluoroacetate salt Purification CH₃SO₃H Mesylate salt Crystallization Salts are isolated via filtration after reaction in water-immiscible solvents (e.g., ethyl acetate) ( ).
Stability and Side Reactions
-
Thermal Stability:
Decomposes above 200°C, releasing CO₂ and tert-butanol. -
Hydrolytic Sensitivity:
Prolonged exposure to aqueous bases (pH >10) cleaves the Boc group prematurely ( ).
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to be utilized as a precursor in the synthesis of various pharmaceuticals. Its tert-butoxycarbonyl (Boc) group provides a protective function during peptide synthesis, facilitating the formation of complex amino acid derivatives.
- Peptide Synthesis: The Boc group is commonly used in solid-phase peptide synthesis (SPPS), where it protects the amine group during the reaction process. This application is crucial for creating peptides with specific biological activities and therapeutic potentials.
- Drug Development: The trifluoroethyl moiety imparts unique physicochemical properties that can enhance the bioavailability and stability of drug candidates. Compounds featuring trifluoroethyl groups have been shown to improve metabolic stability and reduce toxicity in some cases.
Biochemistry
In biochemical research, 2-{(tert-butoxy)carbonylamino}acetic acid serves as a building block for the development of enzyme inhibitors and other bioactive molecules.
- Enzyme Inhibition Studies: The compound can be modified to create inhibitors for various enzymes involved in metabolic pathways. For example, derivatives of this compound have been explored for their ability to inhibit proteases or kinases, which are critical targets in cancer therapy.
- Bioconjugation Applications: The presence of reactive functional groups allows for bioconjugation with biomolecules such as antibodies or proteins, facilitating targeted drug delivery systems.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis: The incorporation of trifluoroethyl groups into polymer backbones can enhance hydrophobicity and chemical resistance. This property is valuable in creating advanced materials for coatings and adhesives that require durability and resistance to solvents.
- Nanomaterials Development: Research has indicated that compounds like 2-{(tert-butoxy)carbonylamino}acetic acid can be used to modify nanoparticles for improved dispersibility and functionality in various applications including electronics and catalysis.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted reactions during the synthesis process. Once the desired peptide is formed, the Boc group can be removed under acidic conditions, revealing the free amino group .
Comparison with Similar Compounds
2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic Acid
- Structure: Differs by the presence of a 4-(2,2,2-trifluoroethoxy)phenyl group instead of a trifluoroethylamino chain.
- Key Properties: Molecular Formula: C₁₂H₁₃N₃O₄S (vs. C₉H₁₂F₃NO₄ for the target compound). The trifluoroethoxy group increases lipophilicity compared to the trifluoroethylamino group, which may affect membrane permeability .
2-{(tert-Butoxy)carbonylamino}acetic Acid
- Structure : Replaces the trifluoroethyl group with a methoxyethyl chain.
- Key Properties :
- Safety Profile : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (H302, H315, H319) .
- The methoxy group lacks fluorine’s inductive effects, leading to higher basicity of the adjacent amine and reduced metabolic stability compared to the trifluoroethyl analog .
- Lower molecular weight (295.32 g/mol) vs. the target compound’s higher lipophilicity due to fluorine.
2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
- Structure : Substitutes the trifluoroethyl group with an oxetane ring.
- Solubility: The polar oxetane may improve aqueous solubility compared to the fluorine-rich target compound .
N-Boc-HADA (3-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino} D-alanine TFA Salt)
- Structure: Contains a coumarin-derived fluorophore and a Boc-protected amino acid.
- Key Properties :
Research Implications
- Fluorine’s Role: The trifluoroethyl group in the target compound reduces amine basicity, improving bioavailability and resistance to enzymatic degradation compared to non-fluorinated analogs .
- Safety Considerations : Substituents like methoxyethyl may introduce toxicity risks absent in fluorine-rich derivatives .
- Synthetic Commonalities : Boc protection/deprotection strategies (e.g., TFA use) are shared across these compounds, enabling modular synthesis .
Biological Activity
2-{(Tert-butoxy)carbonylamino}acetic acid is a compound characterized by its unique structural components, including a tert-butoxycarbonyl group and a trifluoroethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Chemical Formula : CHFNO
- Molecular Weight : 257.21 g/mol
- IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid
- CAS Number : 2680864-08-6
Biological Activity Overview
The biological activity of 2-{(tert-butoxy)carbonylamino}acetic acid is primarily driven by its structural features that enhance its interaction with biological targets. The trifluoroethyl group is known to improve lipophilicity and metabolic stability, which are critical for drug efficacy.
Research indicates that compounds with trifluoromethyl groups can exhibit enhanced binding affinity to specific receptors or enzymes. The presence of the tert-butoxycarbonyl group may also contribute to improved stability and solubility in biological systems.
Case Studies
- Anticancer Activity :
- A study explored the synthesis of derivatives of amino acids containing trifluoromethyl groups and their effects on cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity against various cancer types, indicating potential as anticancer agents.
- Inflammation Modulation :
- Research into compounds similar to 2-{(tert-butoxy)carbonylamino}acetic acid showed promise in modulating inflammatory pathways. The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets involved in inflammation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 257.21 g/mol |
| CAS Number | 2680864-08-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Research Findings
-
Synthesis and Characterization :
- The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid involves standard peptide coupling techniques followed by purification methods such as chromatography. Characterization is typically performed using NMR and mass spectrometry.
-
Biological Assays :
- In vitro assays have demonstrated that derivatives of this compound can inhibit specific enzymes related to tumor growth and inflammation. For instance, enzyme inhibition assays showed IC50 values in the micromolar range for certain targets.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to the lipophilic nature imparted by the trifluoroethyl group. Further studies are necessary to fully elucidate its metabolic pathways.
Q & A
Basic: What are the recommended synthetic routes for 2-{(tert-butoxy)carbonylamino}acetic acid, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via a multi-step sequence involving Boc (tert-butoxycarbonyl) protection of the amine group. For example, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate can be hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (0°C, 2 h) . Purity is validated via:
- HPLC : A chiral column (e.g., Daicel Chiralpak IG) with mobile phase n-hexane/iPrOH (9:1 + 0.1% TFA) at 1.0 mL/min flow rate and UV detection at 210 nm .
- NMR/LC-MS : To confirm structural integrity and absence of byproducts (common in ester hydrolysis) .
Basic: How are protecting groups like Boc managed during synthesis, and what deprotection conditions are optimal?
Methodological Answer:
The Boc group is introduced to protect the amine during synthesis and is removed under acidic conditions:
- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (5 h, room temperature), followed by solvent evaporation to yield the free amine .
- Workup : Neutralize residual TFA with aqueous NaHCO₃ and extract with EtOAc to isolate the product .
Advanced: How can catalytic asymmetric synthesis be optimized for enantioselective formation of this compound?
Methodological Answer:
Asymmetric synthesis requires chiral catalysts and precise conditions:
- Catalyst : (R,R)-FeBIPF2 (2 mol%) with tetramethylpiperidine (TMP) at –30°C for 16 h achieves 90% enantiomeric excess (ee) .
- Key Variables :
- Temperature control (–30°C) to minimize racemization.
- Reaction time (16 h) for complete conversion.
- Use of chiral HPLC to monitor ee .
Advanced: What analytical strategies resolve enantiomers and quantify enantiomeric excess (ee)?
Methodological Answer:
Chiral HPLC Parameters (from ):
| Column | Mobile Phase | Flow Rate | Detection | Temperature | Retention Times |
|---|---|---|---|---|---|
| Daicel Chiralpak IG | n-hexane/iPrOH (9:1 + 0.1% TFA) | 1.0 mL/min | UV @ 210 nm | 25°C | t₁ = 14.5 min, t₂ = 24.0 min |
This method reliably separates enantiomers and calculates ee via peak area ratios .
Advanced: How to address contradictory yield data in literature for similar Boc-protected intermediates?
Methodological Answer:
Contradictions often arise from:
- Catalyst Efficiency : FeBIPF2 vs. palladium-based catalysts (e.g., 95% yield with FeBIPF2 vs. lower yields with Pd(0) in cross-couplings) .
- Workup Conditions : Incomplete extraction (e.g., EtOAc vs. DCM) or residual solvents affecting crystallization .
- Analytical Thresholds : Impurities below HPLC detection limits may skew reported yields. Replicate experiments with rigorous in-process monitoring are advised .
Advanced: How can computational methods accelerate reaction design for derivatives of this compound?
Methodological Answer:
The ICReDD framework combines quantum chemical calculations and information science to predict optimal reaction paths:
- Reaction Path Search : Quantum mechanics (QM) identifies low-energy transition states for Boc deprotection or trifluoroethyl group stability .
- Data Mining : Machine learning models trained on experimental datasets (e.g., solvent effects, catalyst performance) narrow down conditions for novel derivatives .
Safety: What precautions are critical when handling this compound?
Methodological Answer:
- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335) .
- PPE : Nitrile gloves, safety goggles, and fume hood use mandatory.
- First Aid : For eye contact, rinse with water ≥15 min; if inhaled, move to fresh air and seek medical attention .
Advanced: How to troubleshoot low yields during ester-to-acid hydrolysis?
Methodological Answer:
- Base Selection : LiOH in THF/H₂O (0°C) minimizes side reactions vs. NaOH, which may saponify sensitive groups .
- Monitoring : Track reaction progress via TLC (EtOAc/hexane) or pH adjustment to ensure complete hydrolysis.
- Byproduct Removal : Acidify the aqueous layer (pH ~2–3) to precipitate the product, then extract with EtOAc .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
